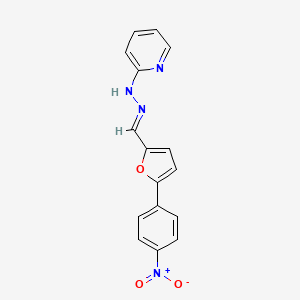
5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of furaldehyde and pyridinylhydrazone, and it has a unique chemical structure that makes it an interesting subject for study.
Mecanismo De Acción
The mechanism of action of 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone involves the inhibition of various enzymes and signaling pathways that play a critical role in the growth and proliferation of cancer cells. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby preventing their growth and spread.
Biochemical and Physiological Effects:
Studies have shown that the this compound compound can have significant biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. Additionally, the compound has been shown to have a positive effect on the immune system, helping to boost its function and prevent the development of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone in lab experiments is its potent anti-tumor and anti-inflammatory properties. This makes it an excellent candidate for studying the mechanisms of action of cancer and inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone. One area of focus is the development of new drugs based on this compound. Researchers are exploring ways to modify the chemical structure of the compound to enhance its anti-tumor and anti-inflammatory properties. Additionally, there is a growing interest in studying the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, this compound is a chemical compound that has significant potential in various scientific fields. Its unique chemical structure and potent anti-tumor and anti-inflammatory properties make it an excellent candidate for further study and development. With continued research, this compound could lead to the development of new drugs and treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone involves the reaction between furaldehyde and pyridinylhydrazine in the presence of 4-nitrobenzaldehyde. The reaction proceeds through a condensation reaction, resulting in the formation of the desired compound.
Aplicaciones Científicas De Investigación
The 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone compound has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs. The compound has been shown to exhibit potent anti-tumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and other inflammatory conditions.
Propiedades
IUPAC Name |
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-20(22)13-6-4-12(5-7-13)15-9-8-14(23-15)11-18-19-16-3-1-2-10-17-16/h1-11H,(H,17,19)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSILNLOUCCVQL-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)
![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)
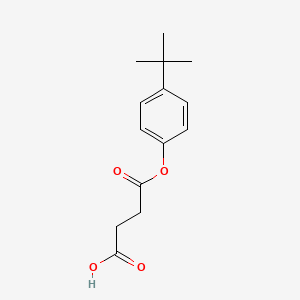
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5802668.png)
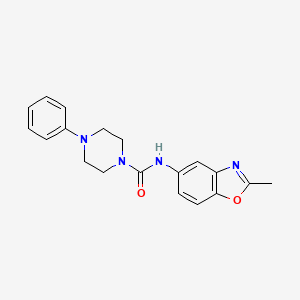
![N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B5802696.png)
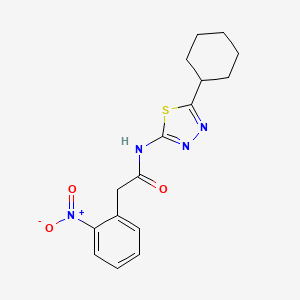
![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
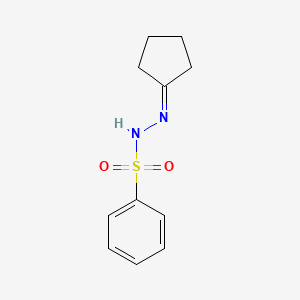
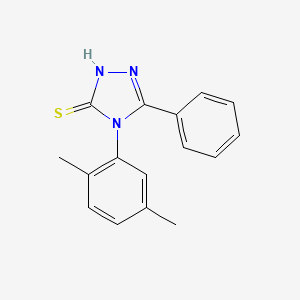

![methyl 4-cyano-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5802755.png)
